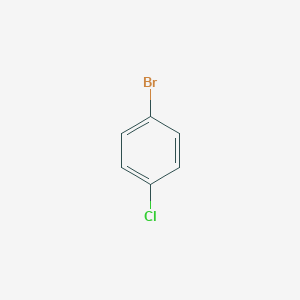

1-Bromo-4-chlorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.35e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17587. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl/c7-5-1-3-6(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDODQWIKUYWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059338 | |

| Record name | p-Bromoclorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Bromochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.25 [mmHg] | |

| Record name | 4-Bromochlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-39-8 | |

| Record name | 1-Bromo-4-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromochlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-chlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Bromoclorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOCHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXY3B1SO4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Bromo-4-chlorobenzene from 4-chloroaniline

<Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-chlorobenzene from 4-Chloroaniline via the Sandmeyer Reaction

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] The document details a robust and scalable laboratory-scale procedure for the conversion of 4-chloroaniline to the target compound utilizing the Sandmeyer reaction. Core sections include a thorough examination of the reaction mechanism, a step-by-step experimental protocol, strategies for process optimization and troubleshooting, and rigorous safety and hazard management protocols. This guide is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of this important transformation.

Introduction: The Strategic Importance of this compound

This compound is a dihalogenated aromatic compound of significant value in organic synthesis.[3] Its utility stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is more readily activated in many transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3] This chemoselectivity allows for the sequential and controlled introduction of substituents onto the aromatic ring, making it a versatile building block for complex molecules.[3]

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, offers a reliable and regioselective method for the synthesis of aryl halides from aryl amines via a diazonium salt intermediate.[3][4][5] This guide will focus on the application of this classic reaction to the synthesis of this compound from 4-chloroaniline.

The Sandmeyer Reaction: A Mechanistic Deep Dive

The synthesis of this compound from 4-chloroaniline proceeds in two key stages: the diazotization of the primary aromatic amine, followed by a copper(I)-catalyzed substitution of the diazonium group with a bromide ion.

Stage 1: Diazotization of 4-Chloroaniline

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[6][7] This is typically achieved by treating an acidic solution of the amine with sodium nitrite (NaNO₂) at low temperatures (0–5 °C).[3][8] The in situ generation of nitrous acid (HNO₂) is crucial for this transformation.[6][9]

The mechanism of diazotization involves the following steps:

-

Formation of the Nitrosonium Ion: In the presence of a strong acid like hydrochloric acid, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[9][10]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-chloroaniline attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[9]

-

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.

-

Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of a water molecule results in the formation of the 4-chlorobenzenediazonium ion.[9]

It is critical to maintain a low temperature throughout the diazotization process, as diazonium salts are unstable and can be explosive at higher temperatures.[3][9]

Stage 2: Copper(I)-Catalyzed Bromination

The Sandmeyer reaction itself involves the substitution of the diazonium group. In this synthesis, copper(I) bromide (CuBr) is used as the catalyst to introduce the bromide ion onto the aromatic ring.[9]

The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway:[3][5]

-

Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas (N₂), which is an excellent leaving group.[5]

-

Halogen Atom Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step), yielding the final product, this compound, and regenerating the copper(I) catalyst.[5]

The detection of biaryl compounds as byproducts provides evidence for the radical nature of this reaction.[5]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| 4-Chloroaniline | 12.75 g (0.1 mol) | Starting Material |

| Concentrated Hydrochloric Acid | 25 mL | Acid for Diazotization |

| Sodium Nitrite (NaNO₂) | 7.25 g (0.105 mol) | Diazotizing Agent |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 25 g (0.1 mol) | Precursor for CuBr |

| Sodium Bromide (NaBr) | 12 g (0.117 mol) | Bromide Source |

| Sodium Sulfite (Na₂SO₃) | 6.3 g (0.05 mol) | Reducing Agent for Cu(II) |

| Distilled Water | As required | Solvent |

| Dichloromethane (CH₂Cl₂) | As required | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | As required | Drying Agent |

| 500 mL Three-necked Round-bottom Flask | 1 | Reaction Vessel |

| Mechanical Stirrer | 1 | For efficient mixing |

| Dropping Funnel | 2 | For controlled addition |

| Thermometer | 1 | To monitor reaction temp. |

| Ice Bath | 1 | For temperature control |

| Steam Distillation Apparatus | 1 | For purification |

| Separatory Funnel | 1 | For liquid-liquid extraction |

| Rotary Evaporator | 1 | For solvent removal |

Synthesis of Copper(I) Bromide Solution

Note: It is often preferable to prepare the copper(I) bromide solution fresh for optimal reactivity.

-

In a 1 L beaker, dissolve 25 g of copper(II) sulfate pentahydrate and 12 g of sodium bromide in 100 mL of warm water.

-

In a separate beaker, dissolve 6.3 g of sodium sulfite in 50 mL of water.

-

Slowly add the sodium sulfite solution to the copper(II) sulfate/sodium bromide solution with stirring. A white precipitate of copper(I) bromide will form.

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitate with water and decant again.

-

Dissolve the copper(I) bromide precipitate in 20 mL of concentrated hydrobromic acid. Keep this solution cold for the subsequent step.

Diazotization of 4-Chloroaniline

-

In the 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, add 12.75 g of 4-chloroaniline and 25 mL of concentrated hydrochloric acid.

-

Add 25 mL of water and stir until the 4-chloroaniline hydrochloride dissolves.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

In a separate beaker, dissolve 7.25 g of sodium nitrite in 20 mL of water and cool the solution in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the 4-chloroaniline hydrochloride solution, ensuring the temperature remains below 5 °C. The addition should take approximately 15-20 minutes.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 10 minutes in the ice bath.

Sandmeyer Reaction and Work-up

-

To the cold diazonium salt solution, slowly add the previously prepared cold copper(I) bromide solution with vigorous stirring.

-

A thick, dark-colored precipitate will form, and nitrogen gas will evolve.

-

After the initial vigorous reaction subsides, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently warm the mixture on a steam bath to approximately 60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

-

Allow the mixture to cool to room temperature. The crude this compound will be present as a dark, oily layer or a solid.

-

Purify the crude product by steam distillation. The this compound will co-distill with the water.

-

Collect the distillate in a separatory funnel.

-

Extract the aqueous layer with two 50 mL portions of dichloromethane.

-

Combine the organic extracts and wash with 50 mL of 10% sodium hydroxide solution, followed by 50 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the final product.

Visualizing the Process

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reaction Mechanism

Sources

- 1. 4-Bromo Chlorobenzene, High Purity at Best Price [sontaraorgano.in]

- 2. CN110128240B - A kind of method for separating p-chlorobromobenzene and o-chlorobromobenzene by suspension melt crystallization - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. byjus.com [byjus.com]

Technical Guide: Structural Analysis, Synthesis, and Chemoselectivity of Bromochlorobenzenes (C₆H₄BrCl)

Executive Summary

The molecular formula C₆H₄BrCl refers to a family of disubstituted benzene isomers containing one bromine and one chlorine atom. In the context of drug development and medicinal chemistry, these compounds are not merely solvents or reagents but critical bifunctional scaffolds . Their value lies in the differential reactivity of the C–Br and C–Cl bonds, enabling site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide defines the IUPAC nomenclature based on strict priority rules, details the synthesis of the challenging meta-isomer via the Sandmeyer reaction, and provides a validated workflow for chemoselective functionalization.

Part 1: IUPAC Nomenclature & Structural Isomerism

The Core Rule: Alphabetical Priority

According to IUPAC nomenclature rules for disubstituted benzenes, when two substituents have equal priority in determining the parent structure (both are halogens), the numbering is dictated by alphabetical order .

-

Bromo (B) precedes Chloro (C) .[1]

-

The carbon atom bonded to Bromine is assigned position C1 .

-

The ring is numbered to give the Chlorine atom the lowest possible locant.

The Three Isomers

| Structure | Common Name | IUPAC Name | Symmetry (NMR) |

| Ortho | o-Bromochlorobenzene | 1-Bromo-2-chlorobenzene | |

| Meta | m-Bromochlorobenzene | 1-Bromo-3-chlorobenzene | |

| Para | p-Bromochlorobenzene | 1-Bromo-4-chlorobenzene |

Nomenclature Logic Visualization

The following diagram illustrates the decision tree for naming these compounds, ensuring compliance with IUPAC Blue Book standards.

Figure 1: IUPAC nomenclature logic flow for disubstituted halobenzenes.

Part 2: Synthetic Protocol (The Sandmeyer Reaction)[2]

While ortho and para isomers are often formed via direct electrophilic aromatic substitution (bromination of chlorobenzene), the 1-bromo-3-chlorobenzene (meta) isomer is difficult to synthesize directly due to the ortho/para directing nature of the halogen substituents.

The most reliable method for high-purity meta-isomer synthesis is the Sandmeyer Reaction , starting from 3-chloroaniline. This ensures the correct regiospecificity.

Protocol: Synthesis of 1-Bromo-3-chlorobenzene

Objective: Convert 3-chloroaniline to 1-bromo-3-chlorobenzene via a diazonium intermediate.

Reagents & Equipment[2][3][4][5][6]

-

Precursor: 3-Chloroaniline (1.0 eq)

-

Acid: Hydrobromic acid (48% aq, 3.0 eq)

-

Diazotization: Sodium nitrite (NaNO₂, 1.1 eq), Water

-

Catalyst/Halogen Source: Copper(I) bromide (CuBr, 0.5 eq) or CuBr/HBr mixture.

-

Solvent: Water/HBr matrix.

-

Temp Control: Ice bath (0–5 °C) and reflux setup.

Step-by-Step Methodology

-

Salt Formation:

-

In a 500 mL 3-neck round-bottom flask, dissolve 3-chloroaniline in 48% HBr.

-

Cool the mixture to 0–5 °C using an ice/salt bath. Vigorous stirring is required as the amine hydrobromide salt may precipitate.

-

-

Diazotization (The Critical Step):

-

Dissolve NaNO₂ in a minimum volume of water.

-

Add the NaNO₂ solution dropwise to the amine mixture.

-

Control: Maintain internal temperature < 5 °C . Exceeding this causes decomposition to phenols.

-

Endpoint Check: The mixture should turn clear/yellowish. Verify excess nitrous acid using starch-iodide paper (instant blue/black color).

-

-

Sandmeyer Substitution:

-

In a separate vessel, prepare a solution of CuBr in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr mixture (or vice versa, depending on scale—adding diazonium to catalyst is generally safer to prevent side reactions).

-

Observation: Evolution of N₂ gas (bubbling) indicates reaction progress.

-

-

Workup & Purification:

-

Once N₂ evolution ceases, heat the mixture to 60–80 °C for 30 minutes to ensure completion.

-

Steam Distillation: This is the preferred method to separate the haloarene from inorganic copper salts and phenolic byproducts.

-

Extract the distillate with dichloromethane (DCM).

-

Wash organic layer with 1M NaOH (removes phenols) and Brine.

-

Dry over MgSO₄ and concentrate.

-

-

Validation:

-

Confirm identity via GC-MS (M+ peaks at 190/192/194 due to Br/Cl isotopes).

-

Part 3: Chemoselectivity in Drug Discovery

For medicinal chemists, C₆H₄BrCl is a "linchpin" scaffold. The Bond Dissociation Energy (BDE) difference between C–Br (~81 kcal/mol) and C–Cl (~96 kcal/mol) allows for sequential cross-coupling.

The Reactivity Hierarchy

In Pd(0)-catalyzed cycles (Suzuki, Stille, Buchwald), the oxidative addition step is rate-limiting.

-

Fast: Oxidative addition into C–Br.

-

Slow: Oxidative addition into C–Cl.

This allows a researcher to functionalize the C1 position (bromo) at room temperature or mild heating, leaving the C-Cl bond intact for a second, harsher reaction later in the synthesis.

Sequential Coupling Workflow

The following diagram details the standard operating procedure for utilizing 1-bromo-3-chlorobenzene to build a biaryl amine drug core.

Figure 2: Sequential chemoselective functionalization exploiting C-Br vs. C-Cl bond strengths.

Part 4: Analytical Characterization Data

To ensure the integrity of your starting materials, compare experimental values against these standard reference data points.

| Property | 1-Bromo-2-chlorobenzene | 1-Bromo-3-chlorobenzene | This compound |

| CAS Number | 694-80-4 | 108-37-2 | 106-39-8 |

| Boiling Point | 204 °C | 196 °C | 196 °C |

| Melting Point | -12 °C | -21 °C | 67 °C (Solid) |

| Density (25°C) | 1.651 g/mL | 1.630 g/mL | 1.574 g/mL |

| ¹H NMR Key Feature | Complex ABCD / AA'BB' | Singlet-like (H2) at ~7.6 ppm | Symmetric AA'BB' |

Note on ¹H NMR for Meta-Isomer: The proton at position 2 (between Br and Cl) appears as a distinct narrow triplet (often looking like a singlet) downfield due to the synergistic inductive electron-withdrawing effects of both halogens. This is a key diagnostic peak.

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

Sandmeyer Reaction Protocol: Hartwell, J. L. (1944).[2] o-Chlorobromobenzene.[5] Organic Syntheses, 24, 22. (Adapted for meta isomer methodology). [Link]

-

Chemoselectivity in Palladium Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Physical Property Data: PubChem Compound Summary for CID 7928, 1-Bromo-3-chlorobenzene.[1] National Center for Biotechnology Information (2024). [Link]

Sources

The Solubility Profile of 1-Bromo-4-chlorobenzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 1-bromo-4-chlorobenzene, a key intermediate in the pharmaceutical and chemical industries. A thorough understanding of its solubility in both aqueous and organic media is critical for its synthesis, purification, formulation, and environmental fate assessment. This document synthesizes theoretical principles with practical guidance, offering a comprehensive resource for scientists and researchers. We delve into the physicochemical properties of this compound that govern its solubility, provide a detailed analysis of its behavior in water and a range of organic solvents, and present a robust experimental protocol for solubility determination.

Introduction: The Significance of this compound in Scientific Research

This compound (p-bromochlorobenzene) is a halogenated aromatic hydrocarbon with the chemical formula C₆H₄BrCl. Its utility as a building block in organic synthesis is well-established, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The presence of two different halogens on the benzene ring allows for selective functionalization, making it a versatile precursor in cross-coupling reactions.

The solubility of this compound is a fundamental physical property that dictates its handling, reactivity, and bioavailability. In drug development, for instance, the solubility of an intermediate can significantly impact reaction kinetics, product yield, and the ease of purification. Furthermore, its low aqueous solubility has important implications for its environmental distribution and potential for bioaccumulation. This guide aims to provide a detailed understanding of these solubility characteristics to aid researchers in optimizing their experimental designs and processes.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physical properties. For this compound, the key parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrCl | |

| Molecular Weight | 191.45 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 65-68 °C | |

| Boiling Point | 196 °C | |

| Density | 1.848 g/cm³ at 25 °C | |

| Dipole Moment | ~0.1 D |

The molecule possesses a small dipole moment due to the difference in electronegativity between bromine and chlorine. However, the overall polarity is low, and the molecule is largely nonpolar in character. This low polarity is a primary determinant of its solubility behavior, favoring dissolution in nonpolar organic solvents over polar solvents like water.

Aqueous Solubility: A Limiting Factor

This compound exhibits very low solubility in water.

Quantitative Aqueous Solubility: The reported solubility of this compound in water is approximately 0.045 g/L (45 mg/L) at ambient temperature.

This poor aqueous solubility can be attributed to several factors:

-

Hydrophobic Nature: The large, nonpolar benzene ring dominates the molecular structure, leading to unfavorable interactions with the highly polar and hydrogen-bonded network of water molecules.

-

Energetics of Dissolution: A significant amount of energy is required to overcome the cohesive forces of the water molecules and to break the intermolecular forces in the solid crystal lattice of this compound. The weak solute-water interactions do not release sufficient energy to compensate for this, making the overall dissolution process energetically unfavorable.

The low water solubility of this compound has significant environmental implications. Its persistence in aquatic environments and potential for bioaccumulation in organisms are concerns that necessitate careful handling and disposal.

Solubility in Organic Solvents: A "Like Dissolves Like" Perspective

In contrast to its behavior in water, this compound is significantly more soluble in a variety of organic solvents. The general principle of "like dissolves like" is an excellent guide for predicting its solubility. As a relatively nonpolar molecule, it will dissolve best in solvents with similar low polarity.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Hexane | Nonpolar | High | Similar nonpolar nature allows for favorable van der Waals interactions. |

| Toluene | Nonpolar (Aromatic) | High | The aromatic nature of toluene facilitates favorable π-π stacking interactions with the benzene ring of the solute. |

| Diethyl Ether | Slightly Polar | High | Although it has a small dipole moment, its overall character is largely nonpolar, making it a good solvent for this compound. It is known to be a suitable solvent for Grignard reactions involving this compound, indicating good solubility. |

| Chloroform | Slightly Polar | High | The polarity is low enough to effectively solvate the nonpolar regions of the molecule. |

| Acetone | Polar Aprotic | Moderate | The polarity of acetone is higher, which may lead to less favorable interactions compared to nonpolar solvents. |

| Ethanol | Polar Protic | Moderate | The presence of a hydroxyl group and its ability to hydrogen bond makes it less ideal than nonpolar solvents, but the ethyl group provides some nonpolar character. |

| Methanol | Polar Protic | Soluble | While a specific value is not available, it is reported to be soluble in methanol. The smaller alkyl chain compared to ethanol makes it more polar. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to Low | As a highly polar aprotic solvent, DMSO is less likely to be an effective solvent for the nonpolar this compound. |

It is crucial for researchers to experimentally determine the solubility in their specific solvent of choice for applications requiring precise concentrations.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable quantitative solubility data, a well-designed experimental protocol is essential. The following step-by-step methodology provides a robust framework for determining the solubility of this compound in a given solvent. This protocol is designed to be self-validating by ensuring equilibrium is reached and by employing a reliable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator/shaker or water bath

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC)

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Add a precise volume of the chosen solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator/shaker or a thermostatted water bath. The temperature should be controlled to ± 0.5 °C.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic vortexing. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility no longer changes.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted samples under the same conditions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Conclusion: Practical Implications for the Researcher

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in research and development. Its low aqueous solubility necessitates careful consideration of its environmental impact and informs strategies for its removal from aqueous waste streams. Conversely, its generally good solubility in nonpolar organic solvents provides a wide range of options for reaction media and purification techniques such as recrystallization.

The provided experimental protocol offers a reliable method for determining the precise solubility of this compound in any solvent of interest, empowering researchers to generate the data needed for their specific applications. By combining theoretical principles with robust experimental design, scientists can confidently handle and utilize this important chemical intermediate to its full potential.

References

-

PubChem. (n.d.). p-Bromochlorobenzene. Retrieved from [Link]

Technical Guide: 1H NMR Analysis of 1-Bromo-4-chlorobenzene

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 1-Bromo-4-chlorobenzene (PBCB) . As a para-disubstituted benzene derivative with mixed halogenation, PBCB serves as an excellent case study for AA'BB' (or AA'XX') spin systems . While often mistaken for simple first-order doublets at high field strengths, the spectral fine structure reveals complex magnetic non-equivalence driven by the symmetry of the

This document is designed for researchers utilizing PBCB as a synthetic intermediate (e.g., in Suzuki-Miyaura cross-couplings) or as a resolution standard.[1] It details acquisition protocols, chemical shift assignments, and the quantum mechanical basis of the observed splitting patterns.

Structural Basis & Symmetry Analysis

To interpret the spectrum correctly, one must first understand the magnetic symmetry of the molecule.[1] this compound possesses a

The AA'BB' Spin System

Unlike a monosubstituted benzene, PBCB does not exhibit a simple first-order spectrum.[1]

-

Chemical Equivalence: The molecule has a plane of symmetry passing through the Br-C1...C4-Cl axis.[1] Consequently:

-

Magnetic Non-Equivalence: Although

and

Logical Flow of Spectral Appearance

The following diagram illustrates how structural symmetry dictates the spectral complexity.

Figure 1: Causality chain from molecular symmetry to spectral complexity.[1]

Experimental Acquisition Protocol

Reliable data requires precise sample preparation and instrument configuration.[1] The following protocol ensures high-resolution data suitable for coupling constant analysis.

Sample Preparation[1]

-

Solvent: Chloroform-d (

) is the standard solvent.[1] It minimizes solvent-solute interactions that might obscure the small chemical shift difference between the two proton sets.[1] -

Concentration: 10–15 mg of PBCB in 0.6 mL of solvent.

-

Note: Higher concentrations may cause line broadening due to radiation damping or viscosity changes, obscuring the fine structure of the AA'BB' multiplets.[1]

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).[1][2]

Instrument Parameters (400 MHz +)

| Parameter | Setting | Rationale |

| Pulse Angle | Ensures linear response and faster repetition rates.[1] | |

| Relaxation Delay (d1) | Aromatic protons have | |

| Spectral Width (SW) | 12 ppm | Covers aromatic region and potential impurities; centered at 6.0 ppm.[1] |

| Acquisition Time (aq) | High digital resolution is required to resolve the small | |

| Transients (ns) | 16 or 32 | Sufficient S/N ratio for >10 mg samples.[1] |

Spectral Interpretation & Data Analysis

The spectrum of this compound is characterized by two distinct multiplets in the aromatic region (7.0 – 7.5 ppm).[1]

Chemical Shift Assignment

Assigning the multiplets requires analyzing the electronic effects of the halogen substituents.[1]

-

Chlorine (-I, +M): Highly electronegative, but resonance donation shields ortho positions slightly.[1]

-

Bromine (-I, +M): Less electronegative than Chlorine, but the heavy atom effect and paramagnetic anisotropy typically cause deshielding of ortho protons relative to Chlorine in para-disubstituted systems.

Result: The protons ortho to Bromine appear downfield (higher ppm) relative to those ortho to Chlorine.[1]

| Assignment | Protons | Multiplicity | Chemical Shift ( | Integration |

| Ortho to Br | H-2, H-6 | Multiplet (AA') | 7.38 – 7.42 | 2H |

| Ortho to Cl | H-3, H-5 | Multiplet (BB') | 7.18 – 7.22 | 2H |

Note: Values are typical for

Coupling Constants & The "Roof Effect"

At high field strengths (e.g., 400 MHz), the spectrum resembles two doublets (an AA'XX' approximation). However, two key features distinguish it from a pure first-order AX system:

-

Roof Effect: The inner lines of the multiplets (those closer to the center of the gap between them) have higher intensity than the outer lines.[1] This "leaning" indicates that

is not infinitely larger than -

Fine Structure: Upon expansion, the "doublets" often show additional small splittings arising from meta (

) and para (

Typical Coupling Constants:

-

Ortho (

): ~8.5 – 8.7 Hz (Dominant splitting).[1] -

Meta (

): ~2.0 – 2.5 Hz (Often seen as line broadening or small shoulders).[1] -

Para (

): < 0.5 Hz (Usually unresolved).[1]

Experimental Workflow Diagram

Figure 2: Step-by-step acquisition and processing workflow.

Troubleshooting & Common Artifacts

When analyzing PBCB, researchers may encounter specific artifacts. This section details how to validate your spectrum.

Solvent & Impurity Peaks[1]

-

Chloroform (

): Residual protic solvent appears as a singlet at 7.26 ppm .[1] -

Water (

): Variable broad singlet around 1.56 ppm (in

Integration Errors

If the integration ratio of the two aromatic multiplets is not exactly 1:1:

-

Check

Relaxation: If the repetition rate is too fast (d1 < 2s), the protons may not fully relax. Although H-ortho-Br and H-ortho-Cl have similar relaxation times, subtle differences can affect integration accuracy.[1] -

Satellite Peaks:

satellites (

References

-

ChemicalBook. (n.d.).[1] 4-Bromochlorobenzene 1H NMR Spectrum. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023).[1] Benzene, 1-bromo-4-chloro-.[1][3][4][5] NIST Chemistry WebBook, SRD 69.[1] Retrieved from

-

AIST. (n.d.). SDBS Compounds and Spectral Search. Spectral Database for Organic Compounds, SDBS.[1] (Search No. 1494).

-

Reich, H. J. (2023).[1] Spin Systems - AA'BB'. University of Wisconsin-Madison.[1] Retrieved from [1]

-

PubChem. (2023).[1] this compound.[1][3][4][5] National Library of Medicine.[1] Retrieved from

Sources

- 1. p-Bromochlorobenzene | C6H4BrCl | CID 7806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Benzene, 1-bromo-4-chloro- [webbook.nist.gov]

- 4. PubChemLite - this compound (C6H4BrCl) [pubchemlite.lcsb.uni.lu]

- 5. This compound | CAS 106-39-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

13C NMR chemical shifts of 1-Bromo-4-chlorobenzene

Technical Analysis: NMR Chemical Shifts of this compound

Executive Summary

This compound (

Key Spectral Features:

-

Total Signals: 4 (2 Quaternary, 2 Methine).

-

Most Shielded: C-Br ipso carbon (~120 ppm).

-

Most Deshielded: C-Cl ipso carbon (~133 ppm).

-

Critical Distinction: Differentiation between the two ipso carbons relies on the heavy atom effect, while the ortho-carbons are distinguished by the relative resonance shielding of Chlorine vs. Bromine.

Structural Analysis & Symmetry

Understanding the magnetic equivalence is a prerequisite for assignment. The molecule possesses a rotational axis of symmetry (

-

Quaternary Carbons (Singlets in DEPT):

-

Methine Carbons (Positive in DEPT-135):

Visualization: Symmetry & Assignment Map

The following diagram illustrates the symmetry mapping and logical flow for spectral assignment.

Caption: Symmetry mapping of this compound showing chemical shift drivers for each carbon environment.

Experimental Data & Assignments

The following data represents the consensus chemical shifts in deuterated chloroform (

| Carbon Position | Type | Chemical Shift ( | Intensity | Multiplicity (DEPT-135) | Assignment Logic |

| C1 | Quaternary | 120.6 ± 0.5 | Low | Invisible | Heavy Atom Effect: Br causes significant upfield shift (shielding) despite -I effect. |

| C3, C5 | Methine (CH) | 129.8 ± 0.5 | High | Positive (+) | Resonance Shielding: Ortho to Cl. Cl donates |

| C2, C6 | Methine (CH) | 132.4 ± 0.5 | High | Positive (+) | Inductive/Resonance Balance: Ortho to Br. Less shielded than C3 because Br's +M overlap is weaker than Cl's. |

| C4 | Quaternary | 133.0 ± 0.5 | Low | Invisible | Deshielding: Directly attached to electronegative Cl. Dominant -I effect. |

Note: C4 and C2/C6 signals often appear very close (~132-133 ppm). They are distinguished by intensity (C2 is twice as intense and relaxes faster) and DEPT experiments.

Mechanistic Deep Dive

The Heavy Atom Effect (C1)

Contrary to simple electronegativity trends where one might expect the C-Br carbon to be deshielded (downfield), C1 appears at ~120 ppm, significantly upfield from benzene (128.5 ppm).

-

Mechanism: Spin-Orbit Coupling. The large electron cloud of Bromine facilitates mixing of ground and excited states, introducing a shielding term to the paramagnetic contribution of the chemical shift.

-

Comparison: C-Cl (C4) does not exhibit this to the same extent, appearing at ~133 ppm (deshielded relative to benzene).

Ortho-Position Shielding (C2 vs. C3)

Distinguishing the two protonated carbons requires analyzing the competing Inductive (-I) and Mesomeric (+M) effects.

-

C3 (Ortho to Cl): Chlorine (

orbital) has better overlap with Carbon ( -

Result: Higher electron density = Shielding = Lower ppm (~129.8 ppm).

-

C2 (Ortho to Br): Bromine's larger size leads to poorer orbital overlap. The +M shielding is weaker, and the inductive withdrawal (-I) is significant.

-

Result: Less shielding = Higher ppm (~132.4 ppm).

Experimental Protocol for Validation

To ensure high-fidelity data suitable for publication or regulatory filing, follow this self-validating protocol.

Sample Preparation

-

Solvent:

(99.8% D) with 0.03% v/v TMS. -

Concentration: 20-50 mg of this compound in 0.6 mL solvent.

-

Tube: High-quality 5mm NMR tube (prevent shimming errors).

Acquisition Parameters (Standard )

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

-

Reasoning: Quaternary carbons (C1, C4) have long

relaxation times. Short D1 results in signal suppression, making C4 difficult to distinguish from baseline noise or C2 satellites.

-

-

Scans (NS): Minimum 256 (S/N > 50:1 required for reliable integration comparison).

Validation Workflow (DEPT-135)

Run a DEPT-135 experiment immediately after the standard carbon scan.

-

Phasing: Ensure CH/CH3 are positive and CH2 are negative.

-

Analysis:

-

Signals at 129.8 and 132.4 must remain Positive (CH).

-

Signals at 120.6 and 133.0 must Disappear (Quaternary).

-

If C4 (133.0) remains visible, pulse widths are calibrated incorrectly.

-

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 1494: this compound. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[5] Springer-Verlag Berlin Heidelberg. (Authoritative source for additivity rules and halogen substituent effects).

-

Reich, H. J. (2023). WinPLT NMR Data: Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. [Link]

- Facelli, J. C., et al. (2017). "The halogen effect on the 13C NMR chemical shift in substituted benzenes." Chemical Science, 8, 6570-6576.

Foundational Principles: The Concept of a Molecular Dipole Moment

An In-Depth Technical Guide to the Dipole Moment of 1-Bromo-4-chlorobenzene

This guide provides a comprehensive technical analysis of the dipole moment of this compound (also known as p-bromochlorobenzene).[1][2] It is intended for researchers, scientists, and drug development professionals who require a deep understanding of molecular polarity and its implications for chemical behavior and molecular interactions. We will move beyond simplistic predictions to explore the nuanced interplay of electronic effects that define the polarity of this molecule.

A molecular dipole moment (μ) is a quantitative measure of the separation of positive and negative charges within a molecule.[3] It is a vector quantity, possessing both magnitude and direction, and is typically measured in Debye (D) units.[4] This property is not merely an academic curiosity; it is a critical determinant of a molecule's physicochemical characteristics, including its boiling point, solubility, and ability to engage in intermolecular interactions.[5] In the context of drug development, molecular polarity is paramount, influencing everything from membrane permeability to the specific electrostatic interactions required for binding to a biological target.[5][6] Therefore, an accurate assessment of a molecule's dipole moment is fundamental to predicting its behavior in both chemical and biological systems.[6][7]

Structural Analysis of this compound

The key to understanding the dipole moment of this compound lies in its molecular structure. The molecule consists of a planar benzene ring with two halogen substituents, bromine and chlorine, positioned at opposite ends of the ring in a para configuration (positions 1 and 4).

The overall molecular dipole moment is the vector sum of all individual bond moments within the molecule.[4][8][9] For this compound, the primary contributors are the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds. Due to the para arrangement, these two bond vectors are oriented at 180° to each other.

Theoretical Framework: A Tale of Two Halogens

The differentiating factor is the unequal electronegativity of the two halogen atoms. Chlorine (Pauling scale value ~3.16) is more electronegative than bromine (Pauling scale value ~2.96). This difference, though small, is significant.[12][13] Both halogens are more electronegative than carbon (~2.55), inducing polarity in the C-Cl and C-Br bonds, with the electron density shifted towards the halogens.[14]

Since chlorine is more electronegative than bromine, the magnitude of the C-Cl bond moment is greater than that of the C-Br bond moment. When these two unequal, opposing vectors are summed, they do not fully cancel. The result is a small but definite net dipole moment.[12][13]

Causality Beyond Electronegativity

While electronegativity provides a strong foundational explanation, a more rigorous analysis must consider other factors that influence electron distribution.[12][13]

-

Atomic Size and Polarizability : Bromine is a larger and more diffuse (more polarizable) atom than chlorine.[12][13] This means its electron cloud is more easily distorted.

-

Lone Pair Contributions : The σ-lone pairs of the halogens contribute significantly to the overall dipole moment.[12][13] Some advanced quantum theory analyses (QTAIM) suggest that because bromine's lone pairs are further from its nucleus, their contribution can be larger than expected, complicating predictions based solely on electronegativity.[12][13]

These combined effects lead to a nuanced reality where the molecule possesses a small, non-zero dipole moment. While for many practical purposes it may be treated as a nonpolar compound, its slight polarity is theoretically and experimentally verifiable.[12]

Quantitative Data on the Dipole Moment

The dipole moment of this compound is consistently shown to be small across various computational methods. While some databases may approximate the value as zero, detailed calculations confirm a non-zero value.[12][15]

| Computational Method | Basis Set | Calculated Dipole Moment (Debye) | Source |

| BP86 | def2-SVP | 0.07 D | [12][16] |

| BP86 | def2-TZVPP | 0.11 D | [12][16] |

| B3LYP | def2-TZVPP | 0.09 D | [12][16] |

| MP2 | def2-TZVPP | 0.06 D | [12] |

These data underscore the consensus that while the molecule is not strongly polar, it is not apolar either. The slight polarity arises from the imperfect cancellation of the two different carbon-halogen bond moments.

Experimental Verification: The Dielectric Constant Method

The dipole moment of a molecule is not merely a theoretical construct; it is an experimentally measurable property.[17] The most common and reliable method involves measuring the dielectric constant of dilute solutions of the substance in a nonpolar solvent.[17][18]

Principle of Measurement

When a substance is placed in an electric field (such as between the plates of a capacitor), its molecules respond. Nonpolar molecules experience an induced dipole, while polar molecules, possessing a permanent dipole, attempt to align with the field. This alignment of polar molecules counteracts the external field, increasing the capacitance of the system.[18] The magnitude of this effect is quantified by the dielectric constant (ε). By measuring the dielectric constant of a solution, one can deduce the molar polarization of the solute, which is directly related to its permanent dipole moment.[4][17]

Self-Validating Experimental Protocol

The trustworthiness of this method relies on a systematic approach that isolates the contribution of the solute from that of the solvent.

Step 1: Solution Preparation

-

Prepare a series of five dilute solutions of this compound in a high-purity, nonpolar solvent (e.g., cyclohexane or decaline).[19] The concentrations should be known precisely and span a low range (e.g., 0.01 to 0.1 molar fraction). The choice of a nonpolar solvent is critical to minimize complex solute-solvent interactions.

Step 2: Measurement of Physical Properties

-

For the pure solvent and each prepared solution, accurately measure the following at a constant temperature (e.g., 25°C):

Step 3: Calculation via Hedestrand's Extrapolation Method

-

Hedestrand's method is a robust technique for determining the molar polarization of a solute at infinite dilution, thereby eliminating contributions from solute-solute interactions.

-

The dielectric constant and density of the solutions are assumed to be linear functions of the solute's mole fraction (x₂) in dilute solutions.

-

ε₁₂ = ε₁ (1 + αx₂)

-

ρ₁₂ = ρ₁ (1 + βx₂)

-

-

The slopes α and β are determined by plotting the measured dielectric constants and densities against the mole fraction of the solute and performing a linear regression.

Step 4: Dipole Moment Determination

-

The molar polarization of the solute at infinite dilution (P₂) is calculated using the determined slopes (α, β) and properties of the pure solvent (ε₁, ρ₁, M₁).

-

The permanent dipole moment (μ) is then calculated from P₂ after subtracting the contribution from electronic and atomic polarization (which is derived from the refractive index measurements). The final calculation relies on the Debye equation.

Caption: Experimental workflow for determining dipole moment using the dielectric constant method.

Relevance and Broader Implications

The small, yet finite, dipole moment of this compound has important consequences.

-

Intermolecular Forces: It allows for weak dipole-dipole interactions, which, in addition to the dominant London dispersion forces, influence its crystal lattice structure and physical properties like melting point (67 °C) and boiling point (196 °C).

-

Reactivity and Synthesis: The slight polarity of the C-X bonds is a key factor in the molecule's reactivity. For instance, in nucleophilic aromatic substitution, the partial positive charge on the carbon atoms makes them susceptible to attack.[16] The differential polarity of the C-Cl and C-Br bonds can be exploited for selective cross-coupling reactions, a cornerstone of modern synthetic chemistry.

-

Drug Discovery and Materials Science: The overall polarity of a molecule is a critical descriptor in quantitative structure-activity relationship (QSAR) studies.[6] Even subtle changes in dipole moment can alter how a molecule fits into a protein's binding pocket or how it self-assembles in a material. Understanding this property is essential for the rational design of new pharmaceuticals and functional materials.[5][16]

Conclusion

References

-

Gauth, G. (n.d.). The dipole moment of chlorobenzene is 1.58 D and that of bromobenzene is 1.72 D. Both the... Gauth. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Stenutz. Retrieved from [Link]

-

Does this compound have a permanent dipole moment? (2016, September 23). Chemistry Stack Exchange. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes. BYJU'S. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 2.2: Polar Covalent Bonds - Dipole Moments. Chemistry LibreTexts. Retrieved from [Link]

-

Unknown. (n.d.). DIPOLE MOMENT. Publisher unknown. Retrieved from [Link]

-

Unknown. (n.d.). Dipole moment and molar refraction. Publisher unknown. Retrieved from [Link]

-

Hencsei, P., et al. (n.d.). MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES. Publisher unknown. Retrieved from [Link]

-

PubChem. (n.d.). p-Bromochlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, October 23). Bond Polarity, Electronegativity and Dipole Moment - Chemistry Practice Problems [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, June 9). Why is the C-Br bond considered polar? Chemistry Stack Exchange. Retrieved from [Link]

-

Tripathy, T., & De, B. R. (2015, December 30). (PDF) Making Sense About Dipole Moments. ResearchGate. Retrieved from [Link]

-

University of Oxford. (n.d.). 2.10 DETERMINATION OF DIPOLE MOMENT FROM RELATIVE PERMITTIVITY AND REFRACTIVE INDEX. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Dipole moment in medicinal research: green and sustainable approach. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.11 Disubstituted Benzenes. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 15). Dipole Moments. Chemistry LibreTexts. Retrieved from [Link]

-

Computational Chemistry Comparison and Benchmark Database. (n.d.). CCCBDB list of experimental dipole moments. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemistry with Dr Steph. (2021, December 9). Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity [Video]. YouTube. Retrieved from [Link]

-

Toppr. (n.d.). If the dipole moment of CCl bond is 12 D then the resulting class 11 chemistry CBSE. Toppr. Retrieved from [Link]

-

Reddit. (n.d.). Polar bonds. Reddit. Retrieved from [Link]

-

Gowtham G. (2014, September 15). Dipole moment of Carbon-Chlorine bond [Video]. YouTube. Retrieved from [Link]

-

Park, Y. J., et al. (2022, June 28). edge direction-invariant graph neural networks for molecular dipole moments prediction. arXiv. Retrieved from [Link]

-

Chemistry Untold. (2018, April 9). Application of Dipole Moment-03 || Disubstituted benzene [Video]. YouTube. Retrieved from [Link]

-

BYJU'S. (n.d.). Salient Points on the Nature of C-X Bond in Haloarenes. BYJU'S. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-chloro-. NIST WebBook. Retrieved from [Link]

-

Khan Academy. (n.d.). Molecular polarity [Video]. Khan Academy. Retrieved from [Link]

-

ResearchGate. (n.d.). Influence of Dipole Moments on the Medicinal Activities of Diverse Organic Compounds. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. Retrieved from [Link]

-

Morressier. (2021, August 26). Significant role of dipole moment in medicinally important organic molecules. Morressier. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 26). Dipole Moment, Vectors, & Electronegativity - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Belay, A., et al. (2016). Effects of solvent polarity on the absorption and fluorescence spectra of chlorogenic acid and caffeic acid compounds: determination of the dipole moments. Luminescence, 31(1), 118-26. Retrieved from [Link]

-

MDPI. (n.d.). Capturing Carbohydrate Conformations and Hydration Interactions with a Polarizable Bond Dipole Potential. MDPI. Retrieved from [Link]

-

ResearchGate. (2014, October 28). (PDF) Solvent Effects on the Absorption and Emission Spectra of Some Nematic Liquid Crystals: Determination of Dipole Moment and First-Order Hyperpolarizability. ResearchGate. Retrieved from [Link]

Sources

- 1. p-Bromochlorobenzene | C6H4BrCl | CID 7806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-bromo-4-chloro- [webbook.nist.gov]

- 3. If the dipole moment of CCl bond is 12 D then the resulting class 11 chemistry CBSE [vedantu.com]

- 4. rnlkwc.ac.in [rnlkwc.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Significant role of dipole moment in medicinally important organic molecules [morressier.com]

- 7. arxiv.org [arxiv.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. Khan Academy [khanacademy.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. echemi.com [echemi.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. This compound [stenutz.eu]

- 16. This compound | 106-39-8 | Benchchem [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 19. pp.bme.hu [pp.bme.hu]

Isomers of bromochlorobenzene and their properties

A Technical Guide to Isomer Properties and Sequential Functionalization

Executive Summary

Bromochlorobenzenes (BCBs) represent a critical class of dihalogenated aromatic intermediates in pharmaceutical and agrochemical synthesis.[1][2][3] Their utility is defined by orthogonal reactivity : the distinct bond dissociation energies (BDE) of the C–Br (approx. 81 kcal/mol) and C–Cl (approx. 96 kcal/mol) bonds allow for controlled, sequential functionalization. This guide analyzes the physical properties, synthesis, and chemoselective applications of the three BCB isomers, providing researchers with actionable protocols for designing complex molecular scaffolds.

Structural & Physical Characterization

The three isomers—ortho (1,2), meta (1,3), and para (1,4)—exhibit distinct physical behaviors driven by their symmetry and dipole moments. While boiling points are perilously close (complicating distillation), the melting points differ significantly, making crystallization the primary method for purifying the para isomer.

Comparative Properties Table

| Property | 1-Bromo-2-chlorobenzene (ortho) | 1-Bromo-3-chlorobenzene (meta) | 1-Bromo-4-chlorobenzene (para) |

| CAS Number | 694-80-4 | 108-37-2 | 106-39-8 |

| Structure | Asymmetric (C2v) | Asymmetric (Cs) | Symmetric (D2h) |

| Physical State (RT) | Liquid | Liquid | Solid (Crystalline) |

| Melting Point | -12.3 °C | -21.5 °C | 67 °C |

| Boiling Point | 204 °C | 196 °C | 196 °C |

| Density (25°C) | 1.644 g/cm³ | 1.630 g/cm³ | N/A (Solid) |

| Dipole Moment | High (Polar) | Moderate | Zero (Non-polar) |

| Primary Utility | Sterically congested scaffolds | Electronic profiling | Linear rod-like linkers |

Technical Insight: The high melting point of the para isomer is due to efficient crystal packing facilitated by its D2h symmetry.[1] In industrial mixtures resulting from direct bromination of chlorobenzene, the para isomer is often isolated via fractional crystallization, leaving an ortho-enriched mother liquor.

Chemoselectivity & Reactivity Profile

For drug development professionals, the value of BCB lies in the chemoselective activation of the Carbon-Bromine bond over the Carbon-Chlorine bond.

The Hierarchy of Reactivity

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition step is rate-limiting.[1] The rate of oxidative addition correlates with bond strength:

This allows a "one-pot, two-step" synthesis strategy:

-

Activation 1: C–Br bond reacts at lower temperatures (RT to 60°C) with standard catalysts (e.g., Pd(PPh₃)₄).[1] The C–Cl bond remains inert.[1]

-

Activation 2: C–Cl bond is activated subsequently using specialized ligands (e.g., Buchwald phosphines like XPhos or SPhos) and higher temperatures (>100°C).[1]

Visualization: Sequential Functionalization Workflow

The following diagram illustrates the logical flow of constructing a biaryl scaffold using this compound as the linchpin.

Figure 1: Sequential chemoselective functionalization strategy exploiting the reactivity gap between aryl-bromide and aryl-chloride bonds.

Synthesis & Manufacturing Routes

High-purity isomers are typically synthesized via the Sandmeyer Reaction to avoid the isomeric mixtures inherent in direct halogenation.[1]

Protocol A: The Sandmeyer Route (High Specificity)

This method is preferred for ortho and meta isomers where regioselectivity in direct halogenation is poor.[1]

-

Precursor: Start with the corresponding chloroaniline (e.g., 2-chloroaniline).[1][4]

-

Diazotization: React with NaNO₂ and HBr at 0°C to form the diazonium salt.[1]

-

Substitution: Treat with CuBr (Copper(I) bromide) to install the bromine atom.[1]

Protocol B: Direct Bromination (Industrial Scale)

Used primarily for para-bromochlorobenzene.[1][4]

-

Reaction: Chlorobenzene + Br₂ (FeCl₃ catalyst).[1]

-

Outcome: ~85% para, ~15% ortho.[1] Separation achieved via crystallization of the para solid.[1]

Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Selectively couple a boronic acid to the C–Br position of 1-bromo-3-chlorobenzene without affecting the C–Cl bond.[1]

Reagents:

-

Phenylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (3 mol%)

-

Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

-

Degassing: Charge a reaction flask with the solvent mixture. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).[1]

-

Addition: Add 1-bromo-3-chlorobenzene, phenylboronic acid, and the palladium catalyst under a counter-flow of Argon.

-

Base Addition: Add the degassed aqueous Na₂CO₃ solution.

-

Reaction: Heat to 60–70°C . Note: Do not exceed 80°C or use electron-rich ligands (like alkyl phosphines) at this stage, as this may begin to activate the C–Cl bond.

-

Monitoring: Monitor via TLC or HPLC. The reaction is complete when the starting bromide is consumed.[1] The chlorinated intermediate (3-chlorobiphenyl) should be the sole product.[1]

-

Workup: Cool to RT, dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

Self-Validation Check:

-

Success: 1H NMR shows disappearance of the triplet at

7.6 ppm (characteristic of H2 in 1-bromo-3-chlorobenzene) and retention of the specific splitting pattern associated with the chloro-substituted ring.[1] -

Failure: If di-coupling occurs (loss of Cl), reduce temperature and ensure catalyst loading is not excessive.[1]

Pharmaceutical Applications

Bromochlorobenzenes are "molecular Lego blocks" in medicinal chemistry.[1][2][3]

-

Fragment-Based Drug Discovery (FBDD): The meta isomer is frequently used to explore vector space in binding pockets, allowing researchers to grow a molecule in two distinct directions (vectors) sequentially.[1]

-

Agrochemicals: The para isomer is a key intermediate in the synthesis of Boscalid , a succinate dehydrogenase inhibitor (SDHI) fungicide.[1] The chlorine atom provides metabolic stability, while the bromine is used to attach the biphenyl core.

-

Material Science: Used in the synthesis of liquid crystals where the dipole moment of the ortho isomer can be used to tune the dielectric anisotropy of the final material.

References

-

PubChem. 1-Bromo-3-chlorobenzene Compound Summary.[1][4][5] National Center for Biotechnology Information.[1] [Link]

-

Organic Syntheses. o-Chlorobromobenzene (Sandmeyer Reaction Protocol). Org.[1][3][4][5][6][7] Synth. 1944, 24, 22. [Link]

-

Royal Society of Chemistry. Chemoselectivity in Palladium Catalyzed Coupling Reactions.[1] Organic Chemistry Frontiers.[1] [Link]

-

Wikipedia. Bromochlorobenzene Isomers and Synthesis.[1] [Link]

Sources

- 1. p-Bromochlorobenzene | C6H4BrCl | CID 7806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN110128240B - A kind of method for separating p-chlorobromobenzene and o-chlorobromobenzene by suspension melt crystallization - Google Patents [patents.google.com]

- 4. Bromochlorobenzene - Wikipedia [en.wikipedia.org]

- 5. 1-Bromo-3-chlorobenzene | C6H4BrCl | CID 7928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. nsd.pku.edu.cn [nsd.pku.edu.cn]

Methodological & Application

Application Note: Chemoselective Functionalization of 1-Bromo-4-chlorobenzene

Topic: Use of 1-Bromo-4-chlorobenzene in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists.[1]

The "Janus-Faced" Electrophile in Modular Scaffold Construction

Executive Summary

This compound (CAS: 106-39-8) is a cornerstone building block in modern organic synthesis, valued not merely for its halogenation but for its asymmetric reactivity .[1] It serves as a bifunctional linchpin, allowing researchers to sequentially functionalize the para positions of a benzene ring with high regiocontrol.

This guide details the exploitation of the reactivity gap between the C-Br and C-Cl bonds. By leveraging the lower Bond Dissociation Energy (BDE) of C-Br (~81 kcal/mol) compared to C-Cl (~96 kcal/mol), scientists can selectively activate the bromine position via metal-halogen exchange or oxidative addition, leaving the chlorine position dormant for subsequent transformation.[1] This "protecting-group-free" strategy is critical in the synthesis of biaryl pharmaceuticals (e.g., Boscalid) and liquid crystal materials.[1]

Strategic Analysis: The Reactivity Hierarchy

The utility of this compound rests on a defined hierarchy of reactivity. Success requires strict adherence to temperature and catalyst selection to prevent "scrambling" (reacting the wrong halogen).[1][2]

| Reaction Class | Reactivity Order | Critical Control Parameter |

| Lithium-Halogen Exchange | Br > Cl | Temperature: Must be kept < -70°C to prevent benzyne formation or equilibration to the Cl-position. |

| Pd-Catalyzed Coupling | Br > Cl | Ligand/Catalyst: Pd(0) inserts into C-Br approx. |

| Grignard Formation | Br > Cl | Initiation: Mg insertion occurs preferentially at Br; however, reflux conditions can eventually activate Cl.[1][2] |

Visualizing the Divergent Workflows

The following diagram illustrates the two primary "Pathways" for this molecule: acting as a nucleophile (via Li/Mg) or an electrophile (via Pd).[2]

Caption: Divergent synthesis pathways. Path A utilizes the molecule as a nucleophile (preserving Cl).[2] Path B utilizes it as an electrophile (preserving Cl).[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chlorophenylboronic Acid

Target: Selective activation of the C-Br bond to create a nucleophilic coupling partner.

Mechanism: Lithium-halogen exchange is faster than nucleophilic attack on the ring. The resulting aryl lithium species is quenched with a borate ester.

Reagents:

-

This compound (1.0 equiv)[1]

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]

-

Solvent: Anhydrous THF (freshly distilled or from SPS)

-

Quench: 2M HCl[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer.

-

Solvation: Charge flask with this compound (e.g., 1.91 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Expert Insight: The internal temperature must not rise above -70°C during addition. Higher temperatures risk lithiation at the Cl position or benzyne formation.

-

-

Exchange: Add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe pump or pressure-equalizing dropping funnel over 15 minutes. Stir at -78°C for 30–60 minutes.

-

Electrophilic Trap: Add Triisopropyl borate (2.8 mL, 12 mmol) dropwise. The reaction may become viscous.

-

Warming: Allow the mixture to warm to room temperature (RT) overnight.

-

Hydrolysis: Cool to 0°C and quench with 2M HCl (15 mL). Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

-

Isolation: Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.[1][3] Recrystallize from water/acetonitrile to obtain the white solid.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Target: Coupling at the Br-site while retaining the Cl-site for future reactions.

Mechanism: Oxidative addition of Pd(0) to Ar-Br is kinetically favored over Ar-Cl.[1] Using a standard triphenylphosphine ligand system enhances this selectivity.

Reagents:

-

This compound (1.0 equiv)[1]

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine this compound (1.0 equiv), Phenylboronic acid (1.1 equiv), and Pd(PPh3)4. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed Toluene/Ethanol and the aqueous Na2CO3 solution via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Control Point: Do not exceed 100°C or use electron-rich ligands (like SPhos or XPhos) unless you intend to activate the Chloride. Standard PPh3 ligands ensure the Chloride remains inert.

-

-

Validation: Monitor by TLC (Hexane/EtOAc). The starting bromide should disappear. The product (4-chlorobiphenyl) will be less polar.

-

Workup: Filter through a Celite pad to remove Palladium black. Extract with ether, wash with water, and concentrate.[1]

Industrial Application: The Boscalid Case Study

The most prominent industrial application of this compound is its role as the progenitor of the fungicide Boscalid (BASF).

The Pathway:

-

Precursor Synthesis: this compound is converted to 4-chlorophenylboronic acid (using Protocol A).[1]

-

Coupling: The boronic acid is coupled with 2-chloronitrobenzene (or similar pyridine derivatives in alternate routes) to form the biaryl amine.

-

Amidation: The resulting amine is reacted with 2-chloronicotinyl chloride to form Boscalid.

Significance: This workflow demonstrates the scalability of the "Protocol A" approach. The ability to generate the boronic acid cleanly without touching the chlorine atom is the economic driver of this multi-ton process.

| Drug/Agrochemical | Role of this compound | Key Intermediate |

| Boscalid (Fungicide) | Starting Material (via Boronic Acid) | 4-Chlorophenylboronic acid |

| Biaryl Liquid Crystals | Core Scaffold Construction | 4-Alkyl-4'-chlorobiphenyl |

| Chlorpheniramine | Precursor to p-chlorobenzyl moiety | 4-Chlorobenzyl derivatives |

Safety & Handling Data

-

Skin Sensitization: this compound is a known skin irritant and sensitizer. Double-gloving (Nitrile) is recommended.[1]

-

Physical State: Solid (MP: 64-67°C).[1] Dust generation is a hazard; weigh in a fume hood.

-

Incompatibilities: Strong oxidizing agents.[1]

-

Storage: Store at room temperature, away from light.

References

-

Synthesis of Boscalid (Industrial Context)

-

Reaction Chemistry & Engineering, "Synthesis of Boscalid via a three-step telescoped continuous flow process," Royal Society of Chemistry.[1]

-

-

Physical Properties & Safety

-

PubChem, "this compound Compound Summary."[1]

-

- Mechanistic Grounding (Li-Halogen Exchange): The Journal of Organic Chemistry, "Lithium-Halogen Exchange," ACS Publications. (General mechanistic reference for Protocol A).

-

4-Chlorophenylboronic Acid Synthesis

-

ChemicalBook, "Synthesis of 4-Chlorophenylboronic acid."[1]

-

-

Chemoselective Coupling (General)

-

Organic Chemistry Portal, "Suzuki Coupling."[1]

-

Sources

Application Note: 1-Bromo-4-chlorobenzene (BCB) in Pharmaceutical Synthesis

Executive Summary: The Orthogonal Advantage